N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide
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Overview
Description
WAY-215206 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of specific molecular pathways and mechanisms.
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide may also affect similar pathways.
Preparation Methods
The synthesis of WAY-215206 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of WAY-215206.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for WAY-215206 are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to minimize costs and maximize yield, such as using cheaper reagents, milder reaction conditions, and avoiding the need for complex purification steps .
Chemical Reactions Analysis
WAY-215206 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: WAY-215206 can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
WAY-215206 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and molecular pathways, particularly in the context of signal transduction and gene expression.
Medicine: Research into WAY-215206 includes its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease processes.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes
Comparison with Similar Compounds
WAY-215206 can be compared with other similar compounds to highlight its uniqueness:
WAY-151693: This compound shares some structural similarities but differs in its specific molecular targets and biological effects.
Dexamethasone: While both compounds may influence cellular processes, dexamethasone is primarily known for its anti-inflammatory properties, whereas WAY-215206 has a broader range of applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-12-3-1-2-11(7-12)15(18)17-8-10-4-5-13-14(6-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUDFBIQJFVFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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